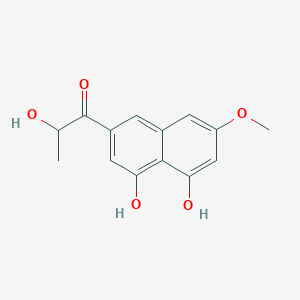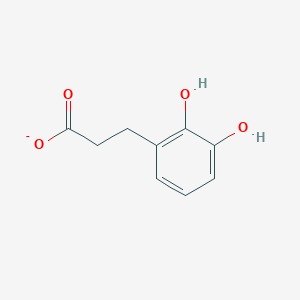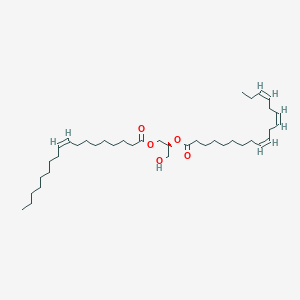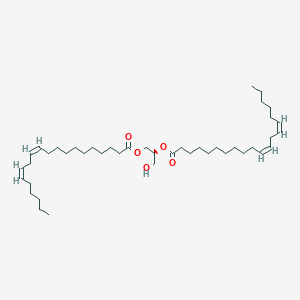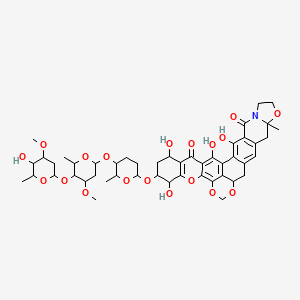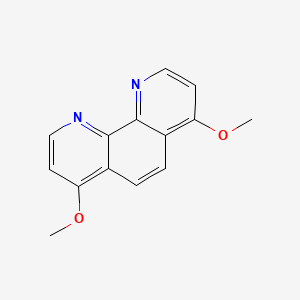
4,7-Dimethoxy-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
4,7-Dimethoxy-1,10-phenanthroline has been synthesized and used as an efficient ligand in copper-catalyzed N-arylation of imidazole with aryl iodides and bromides under mild conditions. This synthesis process allowed the transformation of various hindered and functionalized imidazoles and aryl halides with good to excellent yields (Altman & Buchwald, 2006).
Molecular Structure Analysis
The molecular structure of 4,7-Dimethoxy-1,10-phenanthroline and its derivatives has been characterized using techniques like MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state, including 15N CP/MAS NMR. Structures of specific derivatives have been determined through single-crystal X-ray diffraction measurements (Nycz et al., 2019).
Chemical Reactions and Properties
4,7-Dimethoxy-1,10-phenanthroline is utilized as a ligand in various metal complexations and chemical reactions. Its role in forming coordination compounds with transition-metal and rare-earth cations has been explored for analytical and technological applications (Accorsi et al., 2009).
Physical Properties Analysis
The physical properties of 4,7-Dimethoxy-1,10-phenanthroline include its solubility in common solvents like methanol, N-methylpyrrolidinone, and dimethylsulfoxide. Its form as a tan to white solid and its thermal stability and stability to oxidation are also notable characteristics (Altman, 2008).
Chemical Properties Analysis
4,7-Dimethoxy-1,10-phenanthroline exhibits versatile chemical properties, especially in its function as a ligand. It is involved in the synthesis of coordination compounds and exhibits unique properties like luminescence and intercalative interactions with polynucleotides (Bencini & Lippolis, 2010).
Wissenschaftliche Forschungsanwendungen
1. Catalytic Activity in Organic Synthesis
4,7-Dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl iodides and bromides. This reaction is significant in organic synthesis, offering good to excellent yields even for hindered and functionalized imidazoles and aryl halides (Altman & Buchwald, 2006); (Altman, Koval, & Buchwald, 2007).
2. Application in Electrochemistry
4,7-Dimethoxy-1,10-phenanthroline has been studied in electrochemical contexts, particularly its behavior during the reduction process. For example, the reduction of chlorinated phenanthrolines leads to radical anions and subsequent cleavage of halide from the molecule, influencing redox properties and potential gaps between oxidation and reduction potentials (Wantulok et al., 2020).
3. Interaction with Biological Molecules
The compound has been shown to interact with DNA and other biological molecules. For instance, vanadium(III) phenanthroline and bipyridine dimers with 4,7-dimethoxy-1,10-phenanthroline show strong interactions with DNA, leading to its degradation. These interactions have been studied using various spectroscopic techniques (Heater et al., 2000).
4. Synthesis of Substituted 1,10-Phenanthrolines
Research on the synthesis of substituted 1,10-phenanthrolines, including 4,7-dimethoxy-1,10-phenanthroline, has been conducted. These compounds form complexes with lithium and salts with proton acids, exhibiting unusual ligand-to-cation ratios, which is important for the development of new chemical compounds (Katritzky et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,7-dimethoxy-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVCQYKXIQWTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440237 |
Source


|
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-1,10-phenanthroline | |
CAS RN |
92149-07-0 |
Source


|
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

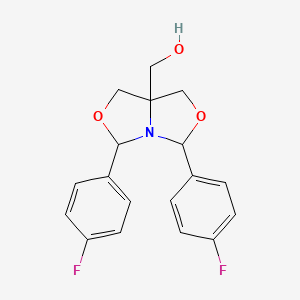
![(4R,5S,6S)-3-(2-cyanoethylsulfanyl)-4-[2-(diaminomethylideneamino)ethyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244993.png)
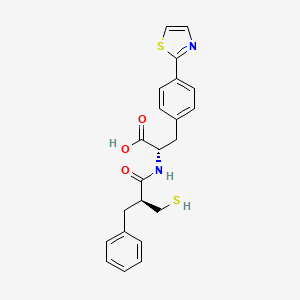
![10-[3-[[(2S)-2-aminopentanoyl]amino]pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1245001.png)
![2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
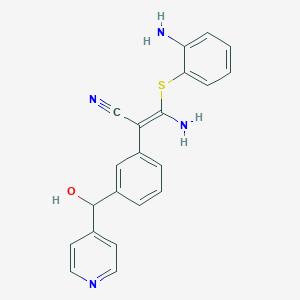
![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)
![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
